4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then further reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives .
Scientific Research Applications
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-[(4-methylphenyl)methyl]-3H-quinazolin-4-one and 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid share structural similarities with 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide.
Benzamide Derivatives: Compounds like N-(4-methylphenyl)-4-aminobenzamide and N-(4-methylphenyl)-4-hydroxybenzamide also exhibit structural resemblance.
Uniqueness
What sets this compound apart is its unique combination of the quinazolinone core with the benzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-8-17(9-7-16)14-25-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)26-24(27)30/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
CNZKQNWBAWOIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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